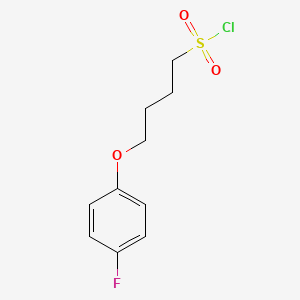
4-(4-Fluorophenoxy)butane-1-sulfonyl chloride
Overview
Description
“4-(4-Fluorophenoxy)butane-1-sulfonyl chloride” is a chemical compound with the molecular formula C10H12ClFO3S and a molecular weight of 266.72 . It is used for research purposes .
Synthesis Analysis
The synthesis of sulfonyl chlorides like “this compound” can be achieved through various methods. One such method involves the bleach-mediated oxidative chlorosulfonation of S-alkyl isothiourea salts . This process is simple, environmentally friendly, and offers high yields .Molecular Structure Analysis
The molecular structure of “this compound” consists of 10 carbon atoms, 12 hydrogen atoms, 1 chlorine atom, 1 fluorine atom, 3 oxygen atoms, and 1 sulfur atom .Chemical Reactions Analysis
The principal types of reactions involving aromatic rings like “this compound” are substitution, addition, and oxidation . Of these, the most common type is electrophilic substitution .Scientific Research Applications
Polymer Chemistry and Material Science
Viet Hildebrand et al. (2016) explored the synthesis and polymerization of closely related monomers, including 4-((3-methacrylamidopropyl)dimethylammonio)butane-1-sulfonate, to study their solubility in water and aqueous salt solutions. They discovered that these polyzwitterions exhibit thermoresponsive behavior, with phase separation at low temperatures and upper critical solution temperatures (UCST), which can be modulated by salt addition and the nature of the spacer group in the betaine moiety. This research highlights the potential of such compounds in creating smart materials with temperature-responsive properties Polymer Chemistry, 7, 731-740.
Fuel Cell Technology
D. Kim, G. Robertson, and M. Guiver (2008) developed a new sulfonated side-chain grafting unit for poly(arylene ether sulfone) to enhance proton exchange membranes for fuel cell applications. The incorporation of sulfonic acid groups into the polymer backbone significantly increased proton conductivity, showcasing the utility of sulfonated aromatic compounds in improving fuel cell efficiency Macromolecules, 41, 2126-2134.
properties
IUPAC Name |
4-(4-fluorophenoxy)butane-1-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClFO3S/c11-16(13,14)8-2-1-7-15-10-5-3-9(12)4-6-10/h3-6H,1-2,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZIGBMOWDWBZHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCCCS(=O)(=O)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClFO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




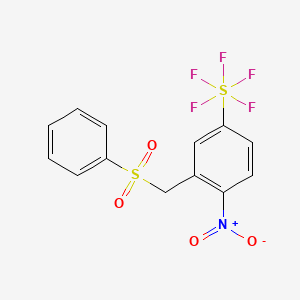
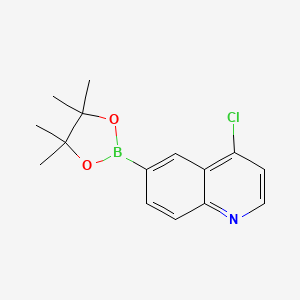
![2-[(2E)-3,7-dimethylocta-2,6-dienyl]-3-hydroxy-5-pentylcyclohexa-2,5-diene-1,4-dione](/img/structure/B1454593.png)
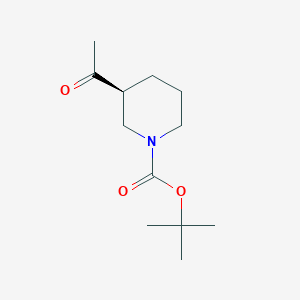
![3-[5-(Dimethylsulfamoyl)pyridin-3-yl]prop-2-enoic acid](/img/structure/B1454596.png)

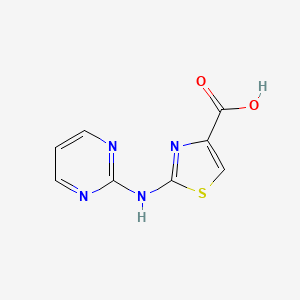
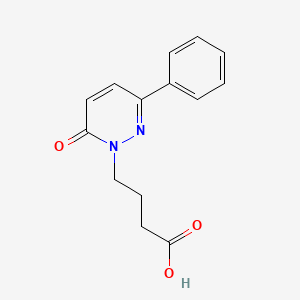

![methyl 2H-pyrazolo[3,4-b]pyridine-3-carboxylate](/img/structure/B1454607.png)
![Methyl 3-[(2-chlorobenzyl)oxy]benzoate](/img/structure/B1454609.png)

